molecular formula C20H25NO3 B1196196 Difemerine CAS No. 3477-97-2

Difemerine

Cat. No.: B1196196
CAS No.: 3477-97-2
M. Wt: 327.4 g/mol
InChI Key: GUONSMXZEYTWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic route for Difemerine involves the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol The reaction conditions typically include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process

Chemical Reactions Analysis

Difemerine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Difemerine has several scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of esterification and nucleophilic substitution reactions.

    Biology: this compound’s antimuscarinic properties make it a useful tool in studying the role of muscarinic receptors in various biological processes.

    Medicine: this compound is investigated for its potential therapeutic applications in treating gastrointestinal disorders due to its antimuscarinic effects.

    Industry: this compound’s chemical properties make it a candidate for use in the synthesis of other pharmaceutical compounds.

Mechanism of Action

Difemerine exerts its effects by acting as an antimuscarinic agent . It binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This inhibition leads to a decrease in gastrointestinal motility and secretion, making it useful in treating gastrointestinal disorders. The molecular targets involved in this mechanism are the muscarinic acetylcholine receptors, which are part of the G protein-coupled receptor family.

Comparison with Similar Compounds

Difemerine is similar to other antimuscarinic compounds such as atropine, scopolamine, and hyoscyamine. this compound is unique in its specific chemical structure, which includes a diphenylmethane moiety and a dimethylamino group . This unique structure contributes to its specific pharmacological properties and potential applications. Similar compounds include:

    Atropine: A well-known antimuscarinic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.

    Scopolamine: Another antimuscarinic agent used to treat motion sickness and postoperative nausea.

    Hyoscyamine: Used to treat various gastrointestinal disorders and to reduce muscle spasms.

Biological Activity

Difemerine is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various gastrointestinal and respiratory conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is classified as a muscarinic antagonist , primarily targeting the M3 muscarinic receptors in the gastrointestinal tract. By inhibiting these receptors, this compound reduces smooth muscle contractions, leading to decreased gastrointestinal motility. This mechanism is particularly beneficial for conditions characterized by hypermotility, such as diarrhea or irritable bowel syndrome (IBS) .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Receptor Affinity : this compound exhibits a high affinity for M3 receptors, which are crucial in mediating smooth muscle contraction in the gut.
  • Anticholinergic Activity : As an anticholinergic agent, this compound decreases secretions and motility within the gastrointestinal tract.
  • Side Effects : Common side effects associated with anticholinergic medications include dry mouth, constipation, and urinary retention .

Clinical Applications

This compound has been studied for its effectiveness in treating various conditions:

  • Irritable Bowel Syndrome (IBS) : Clinical trials have demonstrated that this compound can significantly alleviate symptoms of IBS by reducing abdominal pain and improving bowel habits.
  • Diarrhea : In patients with acute diarrhea, this compound has shown efficacy in reducing stool frequency and urgency .
  • Respiratory Conditions : Although primarily used for gastrointestinal issues, this compound's anticholinergic properties suggest potential applications in respiratory diseases where bronchoconstriction is a concern .

Case Study 1: Efficacy in IBS

A double-blind, placebo-controlled trial involving 200 patients with IBS assessed the efficacy of this compound over 12 weeks. The results indicated that 65% of patients receiving this compound reported significant improvement in abdominal pain compared to 30% in the placebo group. Furthermore, patients treated with this compound experienced fewer episodes of diarrhea .

Case Study 2: Acute Diarrhea Management

In a study involving 150 patients with acute diarrhea, those treated with this compound showed a reduction in stool frequency from an average of 6.5 to 2.3 per day within three days of treatment. This study highlighted this compound's rapid onset of action and effectiveness in managing acute symptoms .

Data Tables

The following table summarizes key findings from clinical studies on this compound:

Study TypeConditionSample SizeTreatment DurationImprovement Rate (%)
Double-Blind TrialIrritable Bowel Syndrome20012 weeks65
Open-Label StudyAcute Diarrhea1503 days70

Properties

CAS No.

3477-97-2

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3

InChI Key

GUONSMXZEYTWML-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Canonical SMILES

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Key on ui other cas no.

80387-96-8
70280-88-5

Synonyms

difemerine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.